molecular formula C13H10N2O7S B1618456 2,4-Dinitrophenyl 4-methylbenzenesulfonate CAS No. 742-25-6

2,4-Dinitrophenyl 4-methylbenzenesulfonate

Cat. No.: B1618456
CAS No.: 742-25-6
M. Wt: 338.29 g/mol
InChI Key: NQXDAKVRYHXNPE-UHFFFAOYSA-N
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Description

2,4-Dinitrophenyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C13H10N2O7S. It is a derivative of 2,4-dinitrophenol and 4-methylbenzenesulfonyl chloride. This compound is known for its unique chemical properties and has been studied for various applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dinitrophenyl 4-methylbenzenesulfonate typically involves a nucleophilic substitution reaction between 2,4-dinitrophenol and 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or pyridine, to facilitate the formation of the sulfonate ester . The reaction conditions often include the use of a solvent like tetrahydrofuran (THF) or dichloromethane, and the reaction mixture is stirred at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized by using a continuous flow reactor to ensure efficient mixing and reaction control. The use of an aqueous base with a water-miscible solvent can help in minimizing the formation of undesired by-products, such as pyridinium salts . This method is environmentally benign and supports a wide range of starting materials.

Mechanism of Action

The mechanism of action of 2,4-Dinitrophenyl 4-methylbenzenesulfonate involves its reactivity towards nucleophiles. The electron-withdrawing nitro groups and the sulfonate ester enhance the compound’s electrophilicity, making it highly reactive in nucleophilic substitution reactions . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dinitrophenyl 4-methylbenzenesulfonate is unique due to the presence of the methyl group, which influences its reactivity and stability. The compound’s specific structure allows for unique interactions in chemical reactions and applications in various fields .

Properties

IUPAC Name

(2,4-dinitrophenyl) 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O7S/c1-9-2-5-11(6-3-9)23(20,21)22-13-7-4-10(14(16)17)8-12(13)15(18)19/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXDAKVRYHXNPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20282422
Record name 2,4-Dinitrophenyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

742-25-6
Record name NSC25830
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25830
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dinitrophenyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Toluene-4-Sulfonic Acid 2,4-Dinitro-Phenyl Ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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